1-(4-iodophenyl)-N-(pyridin-3-yl)cyclopentanecarboxamide
Overview
Description
1-(4-iodophenyl)-N-(pyridin-3-yl)cyclopentanecarboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an iodophenyl group, a pyridinyl group, and a cyclopentanecarboxamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-iodophenyl)-N-(pyridin-3-yl)cyclopentanecarboxamide typically involves the following steps:
Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl ring using iodine and a suitable oxidizing agent.
Cyclopentanecarboxamide formation: The cyclopentanecarboxamide moiety is introduced through a reaction between cyclopentanone and an amine, followed by carboxylation.
Coupling reaction: The final step involves coupling the iodophenyl intermediate with the pyridinyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(4-iodophenyl)-N-(pyridin-3-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Substitution reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridinyl and cyclopentanecarboxamide moieties.
Coupling reactions: The iodophenyl group can be used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(4-iodophenyl)-N-(pyridin-3-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-iodophenyl)-N-(pyridin-3-yl)cyclopentanecarboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The iodophenyl and pyridinyl groups can facilitate binding to these targets, while the cyclopentanecarboxamide moiety can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromophenyl)-N-(pyridin-3-yl)cyclopentanecarboxamide
- 1-(4-chlorophenyl)-N-(pyridin-3-yl)cyclopentanecarboxamide
- 1-(4-fluorophenyl)-N-(pyridin-3-yl)cyclopentanecarboxamide
Uniqueness
1-(4-iodophenyl)-N-(pyridin-3-yl)cyclopentanecarboxamide is unique due to the presence of the iodophenyl group, which can participate in specific chemical reactions, such as cross-coupling, that other halogenated derivatives may not undergo as efficiently. The combination of the iodophenyl and pyridinyl groups also provides a unique electronic environment that can influence the compound’s reactivity and binding properties.
Properties
IUPAC Name |
1-(4-iodophenyl)-N-pyridin-3-ylcyclopentane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O/c18-14-7-5-13(6-8-14)17(9-1-2-10-17)16(21)20-15-4-3-11-19-12-15/h3-8,11-12H,1-2,9-10H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMELJFNVHOCNGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)I)C(=O)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.